molecular formula C16H24N2O7S B3943983 1-Ethylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine;oxalic acid

1-Ethylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine;oxalic acid

Cat. No.: B3943983
M. Wt: 388.4 g/mol
InChI Key: FTKCJLCTRQGCIK-UHFFFAOYSA-N
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Description

1-Ethylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine;oxalic acid is a chemical compound with a complex structure that includes a piperazine ring substituted with an ethylsulfonyl group and a methoxyphenylmethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include ethylsulfonyl chloride and 3-methoxybenzyl chloride, which react with piperazine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized piperazine derivatives.

Scientific Research Applications

1-Ethylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl and methoxyphenylmethyl groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    1-Ethylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine: Similar structure but with a different position of the methoxy group on the phenyl ring.

Uniqueness

1-Ethylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

1-ethylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S.C2H2O4/c1-3-20(17,18)16-9-7-15(8-10-16)12-13-5-4-6-14(11-13)19-2;3-1(4)2(5)6/h4-6,11H,3,7-10,12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKCJLCTRQGCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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